molecular formula C5H8N4O B077883 2-(1-Cyano-1-methylethyl)azocarboxamide CAS No. 10288-28-5

2-(1-Cyano-1-methylethyl)azocarboxamide

Cat. No.: B077883
CAS No.: 10288-28-5
M. Wt: 140.14 g/mol
InChI Key: CKSAKVMRQYOFBC-UHFFFAOYSA-N
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Description

Preparation Methods

The preparation of 2-(1-Cyano-1-methylethyl)azocarboxamide involves two main steps :

    Amination Reaction: A 1-methylethylamino compound is synthesized through an amination reaction.

    Cyanation Reaction: The synthesized 1-methylethylamino compound is then reacted with sodium cyanide under basic conditions to produce this compound.

Scientific Research Applications

2-(1-Cyano-1-methylethyl)azocarboxamide has several scientific research applications :

    Chemistry: It is used as an initiator in living radical polymerizations, which are essential for creating well-defined polymers with specific properties.

    Biology: The compound’s ability to initiate radical polymerizations makes it useful in the synthesis of biocompatible materials.

    Medicine: It is used in the development of drug delivery systems and other medical applications where controlled polymerization is required.

    Industry: It is employed in the production of various industrial polymers, including those used in coatings, adhesives, and sealants.

Comparison with Similar Compounds

2-(1-Cyano-1-methylethyl)azocarboxamide is compared with other azo initiators such as azobisisobutyronitrile and azobisisobutyramide . The unique properties of this compound include its lower decomposition temperature and higher efficiency in initiating polymerizations. Similar compounds include :

  • Azobisisobutyronitrile
  • Azobisisobutyramide
  • Diazoniobenzamide
  • 2-Carbamoylazo-2-cyanopropane

These compounds share similar applications but differ in their thermal stability and efficiency as radical initiators.

Properties

IUPAC Name

2-cyanopropan-2-yliminourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-5(2,3-6)9-8-4(7)10/h1-2H3,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSAKVMRQYOFBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)N=NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001044889
Record name 2-(Carbamoylazo)isobutyronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001044889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10288-28-5
Record name 2-(Carbamoylazo)isobutyronitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10288-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Cyano-1-methylethyl)azocarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010288285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Carbamoylazo)isobutyronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001044889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-cyano-1-methylethyl)azocarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.567
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Cyano-1-methylethyl)azocarboxamide
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Reactant of Route 6
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Customer
Q & A

Q1: What are the main applications of 2-(1-Cyano-1-methylethyl)azocarboxamide?

A1: this compound is an azo compound primarily used as an initiator in polymerization reactions. It is particularly useful in the construction industry for curing resins used in waterproof building materials. []

Q2: Why is the thermal behavior of this compound a concern?

A2: Like many azo compounds, this compound can pose safety risks due to its potential for thermal decomposition. The heat released during decomposition, if not managed properly, could lead to hazardous situations, especially during large-scale industrial processes. []

Q3: What methods are used to study the thermal hazards associated with this compound?

A3: Researchers employ a combination of experimental and computational techniques to assess the thermal hazards. Adiabatic calorimetry is frequently used to obtain experimental data on the compound's decomposition behavior under adiabatic conditions. This data is then coupled with kinetic models to estimate key safety parameters like time to maximum reaction rate and time to conversion limit. [] Additionally, techniques like differential scanning calorimetry (DSC) and accelerated rate calorimetry (ARC) can be employed to determine thermokinetic parameters, aiding in the evaluation of thermal stability. []

Q4: How does the structure of this compound influence its thermal stability?

A4: While specific details about the impact of structural modifications on the thermal stability of this compound are not extensively covered in the provided research, it is known that the presence of acylamino and cyan groups can significantly influence the thermal behavior of azo compounds. [] Further research focusing on structure-property relationships is crucial to understanding how specific structural elements within this compound contribute to its thermal decomposition profile.

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